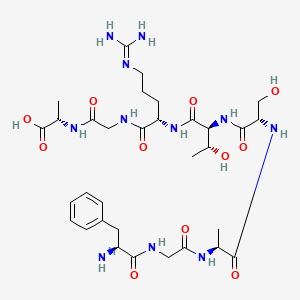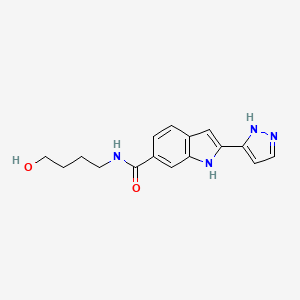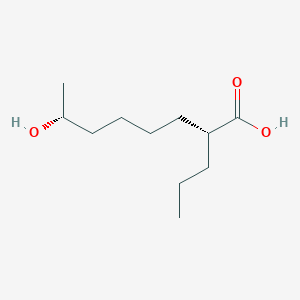![molecular formula C26H23N3O5 B14214628 1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(pyren-1-ylmethylamino)oxolan-2-yl]pyrimidine-2,4-dione CAS No. 801220-50-8](/img/structure/B14214628.png)
1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(pyren-1-ylmethylamino)oxolan-2-yl]pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(pyren-1-ylmethylamino)oxolan-2-yl]pyrimidine-2,4-dione is a complex organic compound that features a pyrimidine ring fused with a pyrene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(pyren-1-ylmethylamino)oxolan-2-yl]pyrimidine-2,4-dione typically involves multiple steps. The process begins with the preparation of the oxolane ring, followed by the introduction of the pyrene moiety through a nucleophilic substitution reaction. The final step involves the formation of the pyrimidine ring under controlled conditions, often using a cyclization reaction.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesizers and high-throughput screening techniques to optimize yield and purity. The reaction conditions are carefully monitored to ensure consistency and reproducibility. Common reagents used in the synthesis include pyrene derivatives, nucleophiles, and cyclization agents.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(pyren-1-ylmethylamino)oxolan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halides and nucleophiles are employed under controlled temperature and pH conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with varying functional groups.
Applications De Recherche Scientifique
1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(pyren-1-ylmethylamino)oxolan-2-yl]pyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a probe in chemical reactions.
Biology: Investigated for its potential as a fluorescent marker in biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-viral activities.
Industry: Utilized in the development of advanced materials and nanotechnology applications.
Mécanisme D'action
The mechanism of action of 1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(pyren-1-ylmethylamino)oxolan-2-yl]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The pyrene moiety allows for intercalation into DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit specific enzymes, leading to altered cellular functions and potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydrouridine: A similar compound with a pyrimidine ring and hydroxyl groups, used as a cytidine deaminase inhibitor.
Uridine: A nucleoside with a pyrimidine base, involved in various metabolic processes.
Uniqueness
1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(pyren-1-ylmethylamino)oxolan-2-yl]pyrimidine-2,4-dione is unique due to its pyrene moiety, which imparts distinct fluorescent properties and the ability to intercalate into DNA. This makes it a valuable tool in both research and potential therapeutic applications.
Propriétés
Numéro CAS |
801220-50-8 |
|---|---|
Formule moléculaire |
C26H23N3O5 |
Poids moléculaire |
457.5 g/mol |
Nom IUPAC |
1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(pyren-1-ylmethylamino)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C26H23N3O5/c30-13-19-24(32)23(25(34-19)29-11-10-20(31)28-26(29)33)27-12-17-7-6-16-5-4-14-2-1-3-15-8-9-18(17)22(16)21(14)15/h1-11,19,23-25,27,30,32H,12-13H2,(H,28,31,33)/t19-,23-,24-,25-/m1/s1 |
Clé InChI |
ORVHNPDWXQHXMW-NTMFSWBNSA-N |
SMILES isomérique |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CN[C@@H]5[C@@H]([C@H](O[C@H]5N6C=CC(=O)NC6=O)CO)O |
SMILES canonique |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CNC5C(C(OC5N6C=CC(=O)NC6=O)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Furancarboxamide, 5-nitro-N-[(3,4,5-trimethoxyphenyl)methyl]-](/img/structure/B14214546.png)
![1-Benzyl-2,3-dihydro-1H-imidazo[1,2-a]imidazole-5,6-dione](/img/structure/B14214552.png)
![7-(3,4-Dimethoxyphenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B14214554.png)
![3-{3-Fluoro-5-methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid](/img/structure/B14214567.png)



![(2S)-1-[(2,2,6,6-Tetramethylcyclohexyl)oxy]butan-2-ol](/img/structure/B14214613.png)


![4-{2-[(Prop-2-en-1-yl)amino]ethyl}quinolin-2(1H)-one](/img/structure/B14214634.png)
![Acetic acid, [[(4-methoxyphenyl)methyl]thio](phenylamino)-, ethyl ester](/img/structure/B14214637.png)


